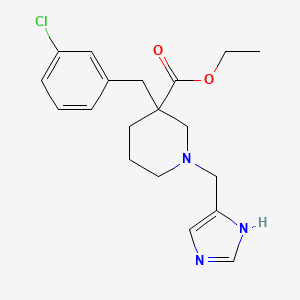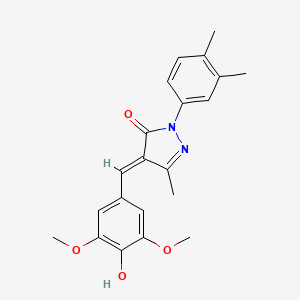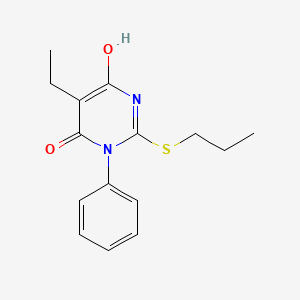
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one, also known as DMTTP, is a synthetic compound that belongs to the class of thiochromanones. It has been studied extensively due to its potential applications in various scientific fields.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs has been linked to anti-cancer and anti-inflammatory effects. 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has also been shown to interact with the serotonin receptors, which are involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects:
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one inhibits the growth of cancer cells, reduces inflammation, and inhibits viral replication. In vivo studies have shown that 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has anti-tumor effects in animal models of cancer. However, more studies are needed to determine the safety and efficacy of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one in humans.
Advantages and Limitations for Lab Experiments
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various scientific fields. However, its low yield and purity can be a limitation for some experiments. In addition, more studies are needed to determine the safety and toxicity of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one in humans.
Future Directions
There are several future directions for the study of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one. One potential direction is the synthesis of new thiochromanone derivatives with improved biological activities. Another direction is the development of new fluorescent dyes for bioimaging and sensing applications. In addition, more studies are needed to determine the safety and efficacy of 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one in humans, which could lead to the development of new anti-cancer and anti-inflammatory drugs.
Synthesis Methods
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one can be synthesized through a multi-step process involving the condensation of 2,2-dimethyl-4-phenylbutan-1-one and thiourea, followed by cyclization with acetic acid and hydrogen peroxide. The yield of the synthesis process is around 30%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has been studied for its potential applications in various scientific fields, including organic synthesis, materials science, and medicinal chemistry. It has been used as a building block for the synthesis of other thiochromanone derivatives, which have shown promising biological activities such as anti-cancer, anti-inflammatory, and anti-viral properties. In addition, 2,2-dimethyl-6,6-diphenyltetrahydro-4H-thiopyran-4-one has been used as a precursor for the synthesis of fluorescent dyes, which have potential applications in bioimaging and sensing.
properties
IUPAC Name |
2,2-dimethyl-6,6-diphenylthian-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20OS/c1-18(2)13-17(20)14-19(21-18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQZAAZOJVDAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(S1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-6,6-diphenylthian-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[4-(aminocarbonyl)phenyl]hydrazono}-3-oxobutanoate](/img/structure/B6087818.png)

![N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B6087832.png)
![2-[(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6087834.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6087847.png)

![ethyl 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6087850.png)
![4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6087858.png)

![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6087865.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-2-butenamide](/img/structure/B6087887.png)

![[4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol](/img/structure/B6087899.png)
![5,7-dimethyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6087905.png)